[(1-Acetyl-piperidin-2-ylmethyl)-amino]-acetic acid
CAS No.:
Cat. No.: VC13456137
Molecular Formula: C10H18N2O3
Molecular Weight: 214.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H18N2O3 |
|---|---|
| Molecular Weight | 214.26 g/mol |
| IUPAC Name | 2-[(1-acetylpiperidin-2-yl)methylamino]acetic acid |
| Standard InChI | InChI=1S/C10H18N2O3/c1-8(13)12-5-3-2-4-9(12)6-11-7-10(14)15/h9,11H,2-7H2,1H3,(H,14,15) |
| Standard InChI Key | YLUOZDCEMDNWHX-UHFFFAOYSA-N |
| SMILES | CC(=O)N1CCCCC1CNCC(=O)O |
| Canonical SMILES | CC(=O)N1CCCCC1CNCC(=O)O |
Introduction
Structural and Chemical Identity
The compound’s IUPAC name is 2-[(1-acetylpiperidin-2-yl)methylamino]acetic acid, with the molecular formula C₁₀H₁₈N₂O₃ and a molecular weight of 214.26 g/mol . Its structure features a six-membered piperidine ring, where the nitrogen atom is acetylated (CH₃CO–), and a methylamino group (–CH₂NH–) bridges the ring to an acetic acid moiety (–CH₂COOH). This configuration introduces both hydrophilic (carboxylic acid) and hydrophobic (piperidine, acetyl) regions, enabling diverse interactions in biological systems.
Key Structural Features:
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Piperidine Core: Confers rigidity and influences pharmacokinetic properties such as membrane permeability .
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Acetyl Group: Enhances metabolic stability by reducing susceptibility to enzymatic degradation.
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Methylamino-Acetic Acid Linker: Facilitates hydrogen bonding and ionic interactions, critical for receptor binding.
Synthesis and Manufacturing
The synthesis of [(1-Acetyl-piperidin-2-ylmethyl)-amino]-acetic acid typically involves multi-step organic reactions, as outlined below:
Optimization Challenges
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Yield: Typical yields range from 45–65%, limited by side reactions during methylation.
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Purification: Column chromatography (silica gel, ethyl acetate/hexane) is required to isolate the product from byproducts .
Physical and Chemical Properties
The compound exhibits the following characteristics:
Stability:
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Stable under ambient conditions but degrades in strong acids/bases due to hydrolysis of the acetyl group .
Applications in Medicinal Chemistry
Drug Development
The compound serves as a versatile intermediate in synthesizing therapeutics:
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Antimicrobial Agents: Piperidine derivatives exhibit activity against Staphylococcus aureus (MIC: 20–40 µM) and Escherichia coli (MIC: 40–70 µM) .
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Central Nervous System (CNS) Drugs: Structural analogs demonstrate affinity for κ-opioid receptors, suggesting potential in pain management .
Peptide Synthesis
Its acetylated piperidine moiety is employed in solid-phase peptide synthesis (SPPS) to enhance stability and yield . For example, it improves the efficiency of Fmoc-based protocols by reducing aggregation during chain elongation .
Enzyme Inhibition
Derivatives of this compound inhibit cholinesterases (IC₅₀: 1.2–3.8 µM), making them candidates for Alzheimer’s disease therapeutics .
Research Findings and Future Directions
Antibacterial Activity
Hybrid derivatives incorporating quinoline-thiosemicarbazone moieties show enhanced activity against multidrug-resistant S. aureus (MIC: 10–15 µM) .
Neuropharmacology
In rodent models, structurally related piperidine analogs reduce voiding frequency by 40–60% via modulation of melanin-concentrating hormone (MCH) receptors .
Synthetic Challenges
Future research should address:
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